(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Enzyme Inhibition Studies
This compound has been utilized in the preparation of inhibitors for the enzyme dihydrofolate reductase . Dihydrofolate reductase plays a crucial role in the DNA synthesis and replication process, making it a target for anticancer and antibacterial drugs. The ability to create sulfone analogues of previously reported sulfides can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Chemical Synthesis and Modification
The compound serves as an intermediate in chemical synthesis, particularly in the transformation of nitrosulfone to amine derivatives . This process involves reduction reactions that are fundamental in organic chemistry, contributing to the synthesis of a wide range of chemical entities. Such transformations are essential for creating new molecules with potential applications in pharmaceuticals and materials science.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various spectroscopic methods, including NMR and IR spectroscopy . These techniques are vital for the structural elucidation of organic compounds, quality control, and quantitative analysis in research and industry settings.
Bioorthogonal Chemistry
The related field of bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes, may find use for similar compounds. For instance, methyl tetrazine derivatives are used for bioorthogonal labeling via Diels–Alder cycloaddition reactions . This application is crucial for studying biological processes in real-time, including tracking the distribution of drugs within cells.
properties
IUPAC Name |
[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S.ClH/c11-6-10-12-9(13-16-10)7-17(14,15)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFMAQNQJWMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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